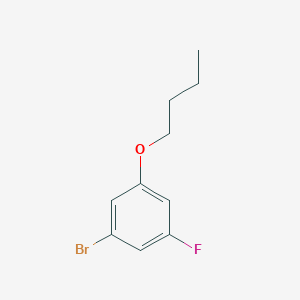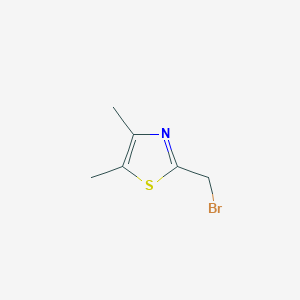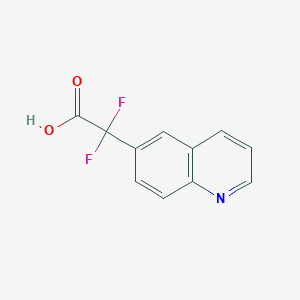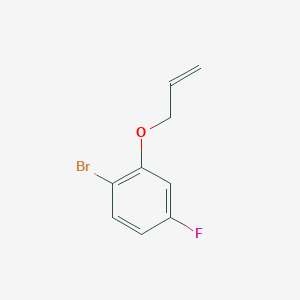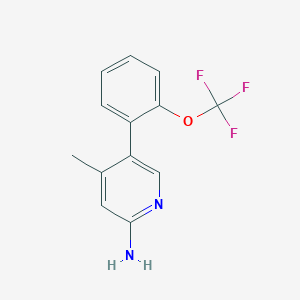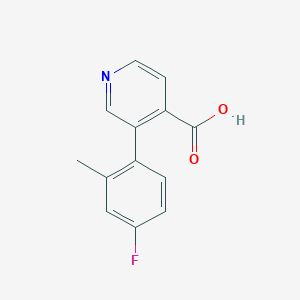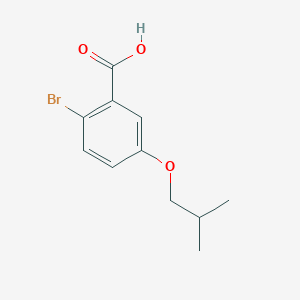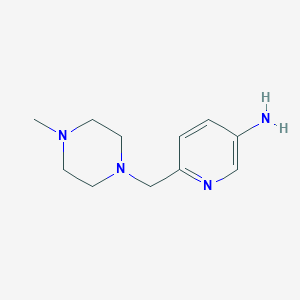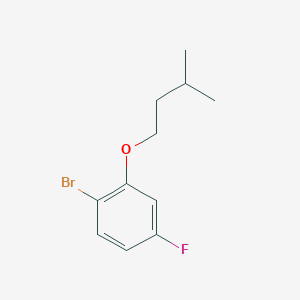
1-Bromo-4-fluoro-2-iso-pentyloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-fluoro-2-iso-pentyloxybenzene is an organic compound characterized by a bromine atom, a fluorine atom, and an isopentyloxy group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro-2-iso-pentyloxybenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS):
Nucleophilic Aromatic Substitution (NAS):
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors under controlled conditions to ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.
Analyse Des Réactions Chimiques
1-Bromo-4-fluoro-2-iso-pentyloxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 1-bromo-4-fluoro-2-iso-pentyloxybenzaldehyde.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can introduce different functional groups onto the benzene ring, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Typical reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., alkyl halides, alcohols).
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated and alkylated derivatives.
Applications De Recherche Scientifique
1-Bromo-4-fluoro-2-iso-pentyloxybenzene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is employed in the design and synthesis of pharmaceuticals and drug candidates.
Industry: The compound finds applications in the production of materials, such as polymers and coatings.
Mécanisme D'action
1-Bromo-4-fluoro-2-iso-pentyloxybenzene is compared with similar compounds such as 1-bromo-4-fluorobenzene and 1-bromo-3-fluoro-4-iso-pentyloxybenzene. While these compounds share structural similarities, this compound is unique due to its specific arrangement of substituents on the benzene ring, which influences its chemical reactivity and biological activity.
Comparaison Avec Des Composés Similaires
1-Bromo-4-fluorobenzene
1-Bromo-3-fluoro-4-iso-pentyloxybenzene
1-Bromo-2-fluoro-4-iso-pentyloxybenzene
This comprehensive overview highlights the significance of 1-Bromo-4-fluoro-2-iso-pentyloxybenzene in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Propriétés
IUPAC Name |
1-bromo-4-fluoro-2-(3-methylbutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFO/c1-8(2)5-6-14-11-7-9(13)3-4-10(11)12/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFWUSAXYDUISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
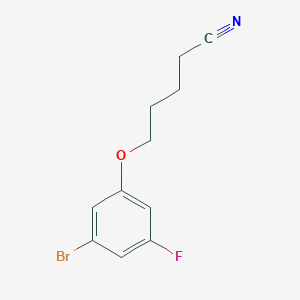
![2-[2-(2-Bromo-4-chloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941394.png)
![2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941400.png)
![2-[2-(2,6-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941413.png)
